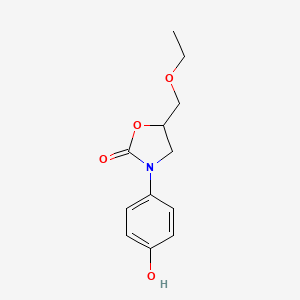
5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The presence of both an oxazolidinone ring and a hydroxyphenyl group in its structure suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of ethoxymethyl chloride with 4-hydroxyphenyl oxazolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibiotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the hydroxyphenyl group can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar structure but different substituents.
Tedizolid: A more potent oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Uniqueness
5-(Ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one is unique due to its specific combination of an ethoxymethyl group and a hydroxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Eigenschaften
CAS-Nummer |
73422-68-1 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
5-(ethoxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-2-16-8-11-7-13(12(15)17-11)9-3-5-10(14)6-4-9/h3-6,11,14H,2,7-8H2,1H3 |
InChI-Schlüssel |
DEFCHAJOLPDGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


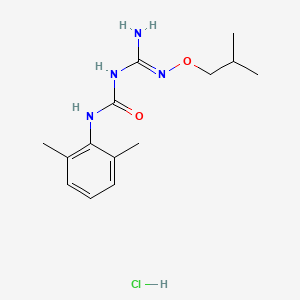


![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
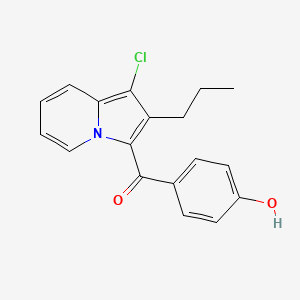

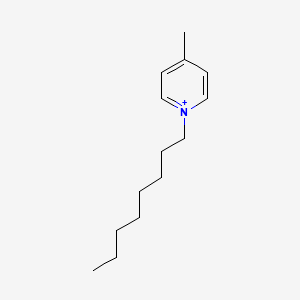
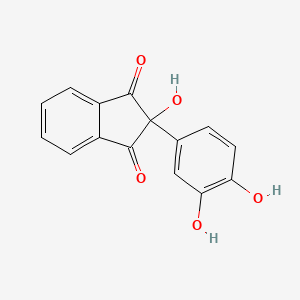
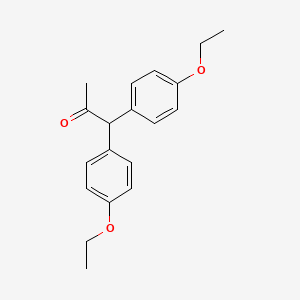

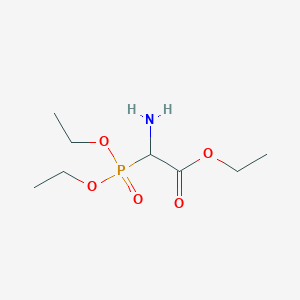
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
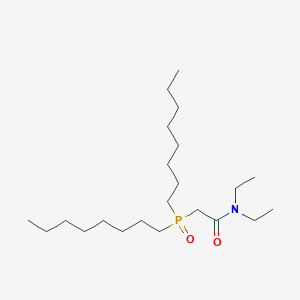
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
